molecular formula C5H9F3 B14405595 2,2,3-Trifluoro-3-methylbutane CAS No. 87517-38-2

2,2,3-Trifluoro-3-methylbutane

Cat. No.: B14405595
CAS No.: 87517-38-2
M. Wt: 126.12 g/mol
InChI Key: CCJLENSREHVIFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3-Trifluoro-3-methylbutane is an organic compound that belongs to the class of alkanes It is characterized by the presence of three fluorine atoms and a methyl group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3-Trifluoro-3-methylbutane can be achieved through several methods. One common approach involves the fluorination of 3-methylbutane using a fluorinating agent such as elemental fluorine or a fluorine-containing compound. The reaction typically requires controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes often utilize specialized equipment to handle the reactive fluorine gas and ensure safety. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2,3-Trifluoro-3-methylbutane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or acids.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Products may include trifluoromethyl alcohols or acids.

    Reduction: The compound can be reduced to form hydrocarbons with fewer fluorine atoms.

    Substitution: Substituted products with different functional groups replacing the fluorine atoms.

Scientific Research Applications

2,2,3-Trifluoro-3-methylbutane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in studies involving fluorinated analogs of biological molecules.

    Medicine: Research into fluorinated compounds often explores their potential as pharmaceuticals or diagnostic agents.

    Industry: The compound’s unique properties make it useful in the development of materials with specific characteristics, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which 2,2,3-Trifluoro-3-methylbutane exerts its effects depends on the specific reactions it undergoes. In general, the presence of fluorine atoms can influence the compound’s reactivity and interactions with other molecules. Fluorine’s high electronegativity can affect the electron distribution within the molecule, leading to unique reaction pathways and products.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethanol: Another fluorinated compound with applications in organic synthesis and as a solvent.

    2,2,3-Trifluoropropane: A related compound with similar fluorination but a different carbon backbone.

    3,3,3-Trifluoropropene: An unsaturated fluorinated compound used in various chemical reactions.

Uniqueness

2,2,3-Trifluoro-3-methylbutane is unique due to its specific substitution pattern and the presence of both a methyl group and three fluorine atoms. This combination of features imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

87517-38-2

Molecular Formula

C5H9F3

Molecular Weight

126.12 g/mol

IUPAC Name

2,2,3-trifluoro-3-methylbutane

InChI

InChI=1S/C5H9F3/c1-4(2,6)5(3,7)8/h1-3H3

InChI Key

CCJLENSREHVIFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.